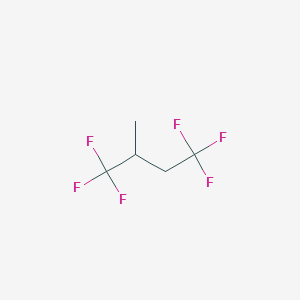

1,1,1,4,4,4-Hexafluoro-2-methylbutane

Description

Structure

3D Structure

Properties

CAS No. |

158389-16-3 |

|---|---|

Molecular Formula |

C5H6F6 |

Molecular Weight |

180.09 g/mol |

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2-methylbutane |

InChI |

InChI=1S/C5H6F6/c1-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3 |

InChI Key |

NVRPGIPXZLLZIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1,4,4,4 Hexafluoro 2 Methylbutane

Direct Fluorination Approaches

Direct fluorination aims to replace hydrogen atoms on a butane (B89635) framework with fluorine. While conceptually straightforward, these methods are often hampered by the high reactivity of fluorinating agents, leading to issues with selectivity and potential degradation of the starting material. libretexts.orgresearchgate.net

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For an alkane like 2-methylbutane, this typically requires the generation of a carbocation intermediate that can be trapped by a fluoride (B91410) source. Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, are commonly employed as they are generally safer and more manageable than elemental fluorine. rsc.orgnumberanalytics.com

The process remains challenging for simple alkanes due to their low nucleophilicity. The reaction often requires strongly acidic media to promote the formation of the carbocation, and the non-selective nature of the attack on different C-H bonds (primary, secondary, and tertiary) in 2-methylbutane can lead to a mixture of mono- and poly-fluorinated products. wikipedia.orglibretexts.org The mechanism is still a subject of debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.orgwhiterose.ac.uk

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Formula/Acronym | Characteristics |

|---|---|---|

| Selectfluor | F-TEDA-BF4 | Highly reactive, versatile, commercially available N-F agent. numberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | A milder N-F reagent used for various fluorinations. numberanalytics.comnih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent synthesized from the corresponding disulfonic acid. wikipedia.org |

Nucleophilic fluorination is a cornerstone of organofluorine synthesis but is not a method for the direct fluorination of alkanes. numberanalytics.comorganic-chemistry.org This technique requires the presence of a leaving group (such as a halide or sulfonate) on the carbon skeleton. An anionic fluoride source, such as an alkali metal fluoride (e.g., KF, CsF) or a tetraalkylammonium fluoride (e.g., TBAF), then displaces the leaving group in a nucleophilic substitution reaction. nih.govrsc.org

Therefore, to synthesize 1,1,1,4,4,4-Hexafluoro-2-methylbutane using this approach, the 2-methylbutane framework must first be functionalized, for example, through halogenation, to introduce suitable leaving groups. This transforms the problem into a multi-step synthesis, which is discussed in section 2.2.1. The challenge lies in installing six fluorine atoms specifically at the C1 and C4 positions.

Table 2: Common Nucleophilic Fluorinating Agents

| Reagent | Characteristics |

|---|---|

| Potassium Fluoride (KF) | Inexpensive but often requires phase-transfer catalysts or polar aprotic solvents to enhance solubility and reactivity. organic-chemistry.org |

| Cesium Fluoride (CsF) | More reactive than KF due to higher solubility and weaker Cs-F bond. numberanalytics.com |

| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents, but can be basic, leading to elimination side reactions. nih.gov |

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org For a substrate like 2-methylbutane, the process would be initiated by homolytically cleaving a C-H bond to form an alkyl radical. This can be achieved using heat, UV light, or a radical initiator. quora.comncert.nic.in The resulting radical then abstracts a fluorine atom from a reagent like elemental fluorine (F₂) or an N-F agent such as NFSI or Selectfluor, which can also serve as fluorine atom donors. wikipedia.orgnumberanalytics.com

A significant challenge in the radical fluorination of 2-methylbutane is the lack of selectivity. The molecule contains primary, secondary, and tertiary hydrogens, and radical attack can occur at any of these positions. oaji.netstackexchange.com The relative stability of the resulting radicals (tertiary > secondary > primary) influences the product distribution, but the high reactivity of the fluorine radical often leads to a statistical mixture of products, making it difficult to isolate the desired 1,1,1,4,4,4-hexafluorinated isomer in high yield. libretexts.org

Multi-Step Synthesis from Precursors

Multi-step syntheses offer greater control over the final structure by building the molecule through a series of defined reactions. vapourtec.comflinders.edu.au This approach allows for the precise installation of fluorine atoms by utilizing functionalized intermediates.

A classic and practical strategy involves the initial halogenation of the alkane followed by a halogen exchange (halex) reaction. ncert.nic.in

Halogenation of 2-Methylbutane : The synthesis begins with the free-radical chlorination or bromination of 2-methylbutane. This reaction, typically initiated by UV light, produces a mixture of monochlorinated or monobrominated isomers. quora.comoaji.net Bromination is generally more selective than chlorination for the tertiary C-H bond due to the lower reactivity of the bromine radical. libretexts.org However, achieving hexahalogenation specifically at the C1 and C4 positions is exceptionally difficult and would likely yield a complex mixture of polyhalogenated compounds.

Fluorination : The resulting polyhalogenated intermediate, ideally a hexachloro- or hexabromo-2-methylbutane, would then undergo nucleophilic fluorination. The Finkelstein reaction (using NaI to catalyze halogen exchange) or the Swarts reaction (using antimony fluorides like SbF₃) are classic methods for replacing chlorine or bromine with fluorine. ncert.nic.in More modern methods would employ reagents like KF or CsF in a polar aprotic solvent. organic-chemistry.org This multi-step sequence is plausible but suffers from the difficulty of controlling the initial polyhalogenation step.

Table 3: Representative Product Distribution in Monochlorination of 2-Methylbutane

| Product | Precursor Radical | Relative Yield (Experimental) |

|---|---|---|

| 2-Chloro-2-methylbutane | Tertiary | ~22% stackexchange.com |

| 2-Chloro-3-methylbutane | Secondary | ~33% stackexchange.com |

| 1-Chloro-2-methylbutane | Primary | ~30% stackexchange.com |

Note: Yields are for monochlorination and illustrate the lack of selectivity. Polyhalogenation would be even more complex.

A more viable and controlled multi-step route involves the synthesis of an unsaturated, fluorinated precursor, followed by hydrogenation to the final saturated alkane. researchgate.net

A plausible precursor for this compound would be 1,1,1,4,4,4-hexafluoro-2-methyl-2-butene . The synthesis of such a precursor has not been widely reported, but related compounds provide a template for a potential pathway. For instance, the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz) has been developed from hexachlorobutadiene. researchgate.net This involves:

Vapor-phase fluorination of a chlorinated precursor.

Dechlorination to form an alkyne (e.g., 1,1,1,4,4,4-hexafluoro-2-butyne). google.com

Partial hydrogenation of the alkyne to the Z-alkene. researchgate.net

Adapting this to the target molecule would require starting with a methylated C5 precursor. Once the unsaturated intermediate, 1,1,1,4,4,4-hexafluoro-2-methyl-2-butene, is obtained, the final step is catalytic hydrogenation. This reaction would use a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere to reduce the carbon-carbon double bond, yielding the desired saturated product, this compound. This method offers excellent control for the final saturation step, assuming the unsaturated precursor can be synthesized efficiently.

Derivatization from Fluoroalkylation Reagents

The construction of the this compound structure can be envisioned through the application of modern fluoroalkylation reagents. These reagents serve as sources for introducing trifluoromethyl (CF₃) groups into organic molecules. While direct hexafluoroalkylation of a 2-methylbutane backbone is challenging, a plausible route involves the derivatization of precursors that already contain one or more fluorinated groups.

The development of nucleophilic, electrophilic, and radical fluoroalkylation reagents has significantly expanded the toolbox for organofluorine chemistry. For instance, reagents like trifluoromethyltrimethylsilane (TMSCF₃), often activated by a fluoride source, can act as a nucleophilic CF₃ source. A hypothetical pathway could involve the reaction of a suitable electrophilic precursor, such as a derivative of 2-methylbut-1-ene, with a trifluoromethylating agent.

Another strategy involves the use of electrophilic trifluoromethylating agents, such as Umemoto's or Togni's reagents, on a nucleophilic substrate derived from 2-methylbutane. Furthermore, radical fluoroalkylation approaches, often initiated by photoredox catalysis, could be employed to introduce CF₃ groups onto a suitable 2-methylbutane derivative. The success of these derivatization methods hinges on the chemoselectivity of the reagents and the stability of the intermediates formed.

Catalytic Systems in this compound Synthesis

Catalysis is paramount in overcoming the high activation barriers associated with C-F bond formation and the selective functionalization of alkanes. The synthesis of this compound would likely rely on sophisticated catalytic systems to achieve the desired transformation efficiently and selectively.

Transition Metal Catalysis in C-F Bond Formation

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. wipo.int Catalytic cycles involving metals such as palladium, copper, silver, and nickel can facilitate the fluorination of organic substrates. nih.gov For the synthesis of this compound, a key step could involve the transition metal-catalyzed cross-coupling of a halogenated 2-methylbutane derivative with a trifluoromethyl source or the direct C-H fluorination.

For example, a palladium-catalyzed reaction could be envisioned where a di-halogenated 2-methylbutane is sequentially coupled with a trifluoromethylating agent. nih.gov The choice of ligand is crucial in these systems to modulate the reactivity and stability of the metal center and to promote the desired reductive elimination step that forms the C-CF₃ bond. Researchers have explored various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands to this end.

Recent advancements have also focused on the direct, late-stage fluorination of C(sp³)-H bonds. wipo.int Although challenging, a regioselective transition metal-catalyzed C-H fluorination of 2-methylbutane at the 1- and 4- positions would be a highly atom-economical approach to a hexafluorinated precursor.

Table 1: Examples of Transition Metals in C-F Bond Formation

| Metal | Typical Fluorine Source | Substrate Type | Reference |

|---|---|---|---|

| Palladium | AgF, Selectfluor® | Aryl/Alkenyl Halides/Triflates | nih.gov |

| Copper | KF, CsF | Aryl/Alkenyl Halides | researchgate.net |

| Silver | AgF, F-TEDA-PF₆ | Aryl Stannanes/Boronic Acids | nih.gov |

Lewis Acid Catalysis in Fluorination Reactions

Lewis acids play a critical role in many fluorination reactions by activating either the substrate or the fluorinating agent. wikipedia.org In the context of synthesizing this compound, Lewis acid catalysis could be employed in several ways. For instance, a strong Lewis acid like antimony pentafluoride (SbF₅) can facilitate halogen exchange (Halex) reactions, where chloro- or bromo- substituents on a 2-methylbutane precursor are replaced by fluorine.

Lewis acids can also activate electrophilic fluorinating agents, such as Selectfluor®, enhancing their reactivity towards less nucleophilic substrates. mdpi.com A potential synthetic route could involve the Lewis acid-catalyzed fluorination of a poly-unsaturated or functionalized precursor derived from 2-methylbutane. The choice of Lewis acid and reaction conditions is critical to control the extent of fluorination and prevent undesired side reactions like carbocation rearrangements, which could be prevalent with a branched alkane skeleton. chemicalbook.com

Table 2: Common Lewis Acids in Fluorination Chemistry

| Lewis Acid | Application | Mechanism | Reference |

|---|---|---|---|

| AlCl₃, SbCl₅ | Friedel-Crafts Alkylation/Acylation | Carbocation formation | chemicalbook.com |

| BF₃·OEt₂ | Carbonyl and Epoxide Activation | Coordination to oxygen | rsc.org |

| TiCl₄, SnCl₄ | Diels-Alder, Aldol reactions | Substrate activation | wikipedia.org |

Chemical Reactivity and Transformation Studies of 1,1,1,4,4,4 Hexafluoro 2 Methylbutane

Hydrodefluorination Reactions

Hydrodefluorination (HDF) is a process in which a carbon-fluorine (C-F) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond. This reaction is of significant interest for the transformation of per- and polyfluoroalkanes into valuable intermediates.

Catalytic HDF is a prominent method for the selective defluorination of fluorocarbons. For a compound like 1,1,1,4,4,4-hexafluoro-2-methylbutane, various catalytic systems could theoretically be employed. Transition metal-based catalysts, particularly those involving palladium, platinum, nickel, and rhodium, are often effective for C-F bond activation.

Supported metal catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), are commonly used for HDF reactions under hydrogen pressure. The choice of catalyst and reaction conditions can influence the extent of defluorination. For instance, milder conditions might favor partial HDF, while more forcing conditions could lead to more extensive C-F bond cleavage.

Homogeneous catalysts, such as transition metal complexes with specific ligands, can also offer high selectivity in HDF reactions. The reactivity in such systems is often tuned by the electronic and steric properties of the ligands.

Table 1: Potential Catalytic Systems for Hydrodefluorination of Fluorinated Alkanes

| Catalyst System | Support/Ligand | Typical Reaction Conditions | Potential Products from this compound |

| Palladium | Carbon (C) | H₂ gas, 100-250°C | Partially and fully hydrodefluorinated butanes |

| Platinum | Alumina (Al₂O₃) | H₂ gas, 150-300°C | Mixture of hydrodefluorinated products |

| Nickel | Silica (SiO₂) | H₂ gas, high pressure | Various defluorinated alkanes and alkenes |

| Rhodium Complex | Phosphine (B1218219) ligands | Homogeneous, solvent | Selective mono- or di-defluorinated products |

The mechanism of catalytic HDF typically involves several key steps. Initially, the fluoroalkane adsorbs onto the catalyst surface. This is followed by the oxidative addition of a C-F bond to the metal center, forming an alkyl-metal-fluoride intermediate. The strong C-F bond (bond energy ~485 kJ/mol) makes this step challenging and often rate-limiting.

Subsequently, the fluoride (B91410) on the metal center is removed, often by reaction with a co-reductant like hydrogen, forming hydrogen fluoride (HF). The resulting alkyl-metal species can then undergo reductive elimination with a hydride (from H₂) to form the C-H bond and regenerate the active catalyst.

Alternative mechanisms can also be at play, such as those involving single-electron transfer (SET) pathways, particularly with more electropositive metals. The specific pathway is highly dependent on the catalyst, substrate, and reaction conditions.

Functionalization at Secondary and Tertiary Carbon Centers

The C-H bonds at the secondary (C-2) and tertiary (C-3) positions of this compound are expected to be the primary sites for functionalization, given the inertness of the C-F bonds under many conditions.

The activation of C-H bonds is a powerful tool for introducing functionality into hydrocarbon frameworks. wikipedia.org In this compound, the C-H bonds are significantly influenced by the strongly electron-withdrawing trifluoromethyl groups. This can make them more susceptible to certain types of activation, such as deprotonation by strong bases or radical abstraction.

Directed C-H activation, where a directing group guides a catalyst to a specific C-H bond, is a common strategy. wikipedia.org While the target molecule itself lacks a conventional directing group, intermolecular C-H functionalization catalyzed by transition metals like rhodium, palladium, or iron could be envisioned. These reactions often proceed via the formation of a metal-carbene or metal-nitrene intermediate that can insert into a C-H bond.

Table 2: Potential C-H Functionalization Reactions

| Reagent/Catalyst | Reaction Type | Potential Functional Group Introduced |

| N-Bromosuccinimide (NBS) | Radical Bromination | -Br |

| SO₂Cl₂ | Radical Chlorination | -Cl |

| Rh₂(OAc)₄ / Diazo compound | Carbene Insertion | -CH₂CO₂R |

| Pd(OAc)₂ / Oxidant | Oxidative C-H/C-H Coupling | Dimerized products |

Once a C-H bond has been functionalized, for instance, through halogenation to introduce a bromine or chlorine atom, subsequent nucleophilic substitution reactions can be performed. The steric hindrance around the secondary and tertiary carbons, coupled with the electronic effects of the CF₃ groups, will play a crucial role in the feasibility and stereochemical outcome of these reactions.

For example, a halogenated derivative of this compound could potentially undergo substitution with nucleophiles such as alkoxides, amines, or cyanides to introduce new functional groups. The reaction conditions would need to be carefully optimized to overcome the potential for elimination reactions, which would lead to the formation of alkenes.

Elimination reactions themselves could be a useful synthetic pathway. Treatment of a halogenated derivative with a strong, non-nucleophilic base could lead to the formation of a hexafluoromethyl-substituted butene, which could then be used in a variety of further transformations.

Computational Chemistry and Theoretical Investigations of 1,1,1,4,4,4 Hexafluoro 2 Methylbutane

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are used to determine the fundamental properties of a molecule, including its three-dimensional shape and the distribution of its electrons.

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com For 1,1,1,4,4,4-Hexafluoro-2-methylbutane , this would involve calculating the molecule's energy for many different geometric arrangements to identify the lowest energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com A thorough analysis of This compound would involve mapping the potential energy surface as a function of the rotation around the C2-C3 bond. This would identify the most stable conformers (e.g., staggered) and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. For fluorinated alkanes, it has been shown that fluorine substitution can significantly impact conformational profiles, often influenced by the polarity of the surrounding medium. nih.gov

Illustrative Optimized Geometry Parameters for this compound This table presents hypothetical data that would be obtained from a geometry optimization calculation, likely using a method like Density Functional Theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

| Illustrative Bond Lengths (Å) | Illustrative Bond Angles (°) | ||

|---|---|---|---|

| Bond | Expected Length | Angle | Expected Angle |

| C1-C2 | 1.54 | F-C1-F | 107.5 |

| C2-C3 | 1.55 | F-C1-C2 | 111.5 |

| C3-C4 | 1.54 | C1-C2-C3 | 112.0 |

| C1-F | 1.35 | C(methyl)-C2-C3 | 111.0 |

| C4-F | 1.35 | C2-C3-C4 | 113.0 |

| C-H | 1.09 | F-C4-C3 | 111.5 |

Understanding the electronic structure provides insight into a molecule's reactivity, polarity, and spectroscopic properties. This analysis involves examining the molecular orbitals (MOs), electron density distribution, and the nature of chemical bonds. kit.eduescholarship.org For This compound , the high electronegativity of the fluorine atoms is expected to cause a significant polarization of the C-F bonds, withdrawing electron density from the carbon backbone.

Methods like Natural Bond Orbital (NBO) analysis would be used to quantify atomic charges and analyze donor-acceptor interactions, revealing the extent of hyperconjugation and other stabilizing effects. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Reaction Mechanism Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying chemical reactions because it provides a good balance between accuracy and computational cost. nih.govscispace.comnih.gov It is particularly effective for investigating complex reaction pathways and transition states.

A transition state is the highest energy point along the lowest energy path of a reaction, representing the configuration of atoms as bonds are formed and broken. youtube.com Characterizing transition states is fundamental to understanding reaction mechanisms. For This compound , a potential elementary reaction for study could be dehydrofluorination (elimination of HF), a common decomposition pathway for fluorinated alkanes.

Computational chemists would use DFT to locate the transition state structure for such a reaction. This involves optimization algorithms that search for a saddle point on the potential energy surface. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, products, and transition states are optimized, an energy profile for the reaction can be constructed. This profile plots the potential energy against the reaction coordinate, showing the activation energy (Ea) — the energy difference between the reactants and the transition state. ksu.edu.sa

The activation energy is a critical parameter for predicting the reaction rate using transition state theory. A lower activation energy implies a faster reaction. For a hypothetical dehydrofluorination of This compound , DFT calculations would provide the activation energy, which could then be used to estimate the reaction rate constant at different temperatures. Studies on the pyrolysis of the related compound 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) have used DFT to calculate activation energies for various decomposition pathways, including H-abstraction and F-abstraction reactions. nih.gov A similar approach would be applicable here.

Illustrative Energy Profile Data for a Hypothetical Reaction This table contains hypothetical DFT-calculated energy values for an elementary reaction involving this compound.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., this compound + Base) |

| Transition State (TS) | +150.0 | Highest energy point on the reaction pathway |

| Products | -25.0 | Final products (e.g., Alkene + H-Base⁺ + F⁻) |

| Activation Energy (Ea) | +150.0 | Energy difference between Reactants and TS |

| Reaction Energy (ΔEr) | -25.0 | Energy difference between Products and Reactants |

Reactions are often performed in a solvent, which can significantly influence reactivity. Computational models can account for these effects in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit models (like the Polarizable Continuum Model, PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. acs.orgnih.gov

For a reaction involving This compound , such as a nucleophilic substitution or an elimination reaction, computational modeling would be used to determine how the polarity of the solvent affects the stability of the reactants, products, and especially the transition state. A polar solvent might stabilize a charge-separated transition state, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or a nonpolar solvent.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules at an atomic level. For this compound, MD simulations provide critical insights into its dynamic nature, which is governed by the interplay of its unique structural features, including the sterically demanding trifluoromethyl groups and the central methyl-substituted carbon. These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the characterization of both intramolecular motions and intermolecular interactions that dictate the material's bulk properties.

Conformational Dynamics of the Fluorinated Alkane

The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be interconverted through bond rotations. For alkanes, these conformations, such as gauche and anti arrangements, have different energies, and the molecule dynamically samples these states. The introduction of fluorine atoms, as in this compound, significantly alters this landscape.

Research on analogous fluorinated alkanes demonstrates that fluorine substitution has a profound effect on molecular conformation. researchgate.netnih.goviucc.ac.il The high electronegativity of fluorine creates strong C-F bond dipoles and introduces stereoelectronic effects, such as hyperconjugation, which can stabilize or destabilize certain conformations. For instance, studies on 1,3-difluorinated alkanes show that the relative orientation of C-F bonds is a dominant factor in determining conformational preference, often favoring arrangements that minimize dipole-dipole repulsions or maximize stabilizing hyperconjugative interactions. nih.gov

In this compound, the key rotational dynamics occur around the C1-C2 and C2-C3 bonds (using standard numbering, where C1 is a CF₃ group). The rotation around these bonds will be heavily influenced by the steric bulk and electrostatic repulsion of the two trifluoromethyl groups. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

While specific data for this compound is not extensively published, analysis of similar branched alkanes suggests that the conformer populations are a sensitive function of temperature and the surrounding medium. electronicsandbooks.com The polarity of the solvent, for example, can influence which conformations are preferentially adopted. nih.goviucc.ac.ilsoton.ac.uk

Below is a representative table illustrating how conformational energies might be analyzed in a computational study, based on general findings for fluorinated alkanes.

| Conformer (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kJ/mol) in Vacuum | Relative Energy (kJ/mol) in Polar Solvent | Description |

|---|---|---|---|

| Anti-periplanar (~180°) | 0.0 (Reference) | 0.0 (Reference) | Trifluoromethyl groups are furthest apart, minimizing steric hindrance. |

| Gauche (+60°) | 5.2 | 4.5 | Trifluoromethyl groups are in closer proximity, leading to some steric strain. |

| Gauche (-60°) | 5.2 | 4.5 | Energetically equivalent to the +60° gauche conformer. |

| Syn-periplanar (0°) | 25.0 | 23.8 | Highly unstable due to severe steric and electrostatic repulsion between eclipsed trifluoromethyl groups. |

Intermolecular Interactions in Condensed Phases

In the liquid or solid state, the behavior of this compound is dictated by the forces between its molecules. These intermolecular forces determine bulk properties such as boiling point, density, and viscosity. libretexts.orglibretexts.orgmsu.edu The primary intermolecular forces at play for this compound are London dispersion forces and dipole-dipole interactions. libretexts.orglibretexts.org

London Dispersion Forces: These are temporary attractive forces that arise from fluctuations in the electron distribution around a molecule. They are present in all molecules and their strength generally increases with molecular size and surface area. oakparkusd.org For a molecule like this compound, with a relatively large electron cloud due to the six fluorine atoms, dispersion forces are expected to be a significant component of its intermolecular interactions. oakparkusd.org

MD simulations of condensed phases allow for the detailed study of these interactions. By analyzing the radial distribution functions, one can determine the average distances and orientations between molecules in the liquid state. This provides insight into the local structuring and packing. The simulations can also be used to calculate cohesive energy density, which is directly related to the heat of vaporization and provides a measure of the total strength of intermolecular attractions. acs.org

The presence of highly fluorinated groups also imparts unique properties. Perfluorinated segments tend to be both hydrophobic (water-repelling) and lipophobic (fat-repelling), which can lead to interesting phase behavior when mixed with other substances. Molecular dynamics simulations can explore the microscopic origins of these phenomena by calculating interaction energies between the fluorinated alkane and various solvent molecules. nih.govnih.gov

The following table summarizes the key intermolecular forces relevant to this compound in its condensed phase.

| Interaction Type | Description | Relative Strength | Key Influencing Factors |

|---|---|---|---|

| London Dispersion Forces | Temporary dipoles arising from electron cloud fluctuations. | Moderate to Strong | Number of electrons (molecular weight), molecular surface area. |

| Dipole-Dipole Interactions | Forces between permanent molecular dipoles. | Weak to Moderate | Magnitude of the net molecular dipole moment, molecular shape. |

Advanced Spectroscopic Elucidation of 1,1,1,4,4,4 Hexafluoro 2 Methylbutane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 1,1,1,4,4,4-hexafluoro-2-methylbutane, both ¹H and ¹⁹F NMR would provide crucial information about its molecular structure and dynamics.

¹H and ¹⁹F NMR Chemical Shift Analysis for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule: the methyl group (CH₃), the methylene (B1212753) group (CH₂), and the methine group (CH).

Methyl Protons (CH₃): These protons, being furthest from the electron-withdrawing trifluoromethyl groups, would appear at the highest field (lowest ppm value). The signal would likely be a doublet due to coupling with the adjacent methine proton.

Methylene Protons (CH₂): This group is adjacent to a trifluoromethyl group and the chiral center (methine group), making the two protons diastereotopic. Therefore, they are expected to be chemically non-equivalent and should ideally appear as two separate multiplets, each coupled to the methine proton.

Methine Proton (CH): This single proton is coupled to the methyl and methylene protons, and also to the geminal trifluoromethyl groups. This would result in a complex multiplet at a lower field due to the deshielding effect of the adjacent CF₃ groups.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful technique for characterizing fluorinated compounds. nih.govhuji.ac.il For this compound, the two trifluoromethyl groups are chemically equivalent due to free rotation around the C-C bonds. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely be a doublet due to coupling with the vicinal methine proton. The chemical shift would be in the typical range for CF₃ groups attached to an aliphatic chain. wipo.intcolorado.edu

Predicted ¹H and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) Hz |

| ¹H (CH₃) | ~0.9 - 1.2 | Doublet | ~6-7 |

| ¹H (CH₂) | ~1.5 - 2.5 | Multiplets | - |

| ¹H (CH) | ~2.5 - 3.5 | Multiplet | - |

| ¹⁹F (CF₃) | ~-60 to -75 | Doublet | ~7-10 |

Note: These are estimated values and can be influenced by solvent and temperature.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons. Cross-peaks would be expected between the methine proton and the methyl protons, as well as between the methine proton and the methylene protons, confirming the isobutyl backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of the carbon signals for the methyl, methylene, and methine groups.

Dynamic NMR Studies for Conformational Exchange

The central C-C bond in this compound is flanked by bulky trifluoromethyl and isopropyl groups. At sufficiently low temperatures, the rotation around this bond might be slow enough on the NMR timescale to be observed. Dynamic NMR studies, involving recording spectra at various temperatures, could reveal information about the energy barriers to this rotation. If the rotation is hindered, one might observe broadening of the NMR signals at intermediate temperatures and potentially the resolution of signals for different conformers at very low temperatures. However, without experimental data, it is difficult to predict the exact temperature at which these dynamic effects would become apparent.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, further aiding in its identification and structural elucidation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org For this compound (C₅H₈F₆), the exact mass can be calculated.

Calculated Exact Mass

| Formula | Calculated Monoisotopic Mass |

|---|

An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺˙) or a pseudo-molecular ion peak (e.g., [M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds very closely to this calculated value, thus confirming the elemental formula.

Fragmentation Pathways under Electron Ionization and Chemical Ionization

Electron Ionization (EI): In EI-MS, the high energy imparted to the molecule typically leads to extensive fragmentation. The mass spectrum of 2-methylbutane, the non-fluorinated analog, is dominated by the loss of a methyl radical to form a stable secondary carbocation. researchgate.netdocbrown.info A similar primary fragmentation event would be expected for this compound.

Predicted Fragmentation Pathways (EI)

Loss of a methyl radical (•CH₃): This would lead to the formation of a [C₄H₅F₆]⁺ ion. This is expected to be a prominent peak.

Loss of a trifluoromethyl radical (•CF₃): Cleavage of a C-CF₃ bond would result in a [C₄H₈F₃]⁺ ion.

Loss of isobutyl group: Cleavage of the C2-C3 bond could lead to the formation of a [C₄H₉]⁺ ion and a neutral hexafluoroethane (B1207929) fragment, or a [C₂HF₆]⁺ fragment.

McLafferty Rearrangement: While less common in saturated systems, rearrangements could lead to the elimination of neutral molecules like HF.

Chemical Ionization (CI): CI is a softer ionization technique that typically results in less fragmentation and a more prominent pseudo-molecular ion peak ([M+H]⁺). This would be useful for confirming the molecular weight of the compound. The primary fragment ions observed would likely result from the loss of stable neutral molecules from the protonated parent molecule, such as the loss of HF or C₄H₈.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. The distinct vibrations of its constituent functional groups provide a unique spectral fingerprint, allowing for detailed structural assignment and conformational analysis.

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its hydrocarbon backbone and the two trifluoromethyl (CF₃) groups. The hydrocarbon portion, structurally similar to 2-methylbutane, exhibits characteristic C-H stretching and bending vibrations. The presence of the highly electronegative fluorine atoms, however, introduces strong, distinctive bands associated with C-F vibrations.

The C-H stretching vibrations from the methyl (CH₃) and methine (CH) groups are expected in the 2800-3000 cm⁻¹ region. docbrown.info Specifically, asymmetric and symmetric stretches of the CH₃ groups and the lone C-H stretch will appear here. C-H bending and deformation modes are anticipated in the 1370-1470 cm⁻¹ range. docbrown.info

The most prominent features related to the fluorine-containing groups are the C-F stretching modes of the two CF₃ groups. These vibrations are known to be very strong in the IR spectrum and typically occur in the 1100-1350 cm⁻¹ region. ias.ac.in Due to the coupling between the C-F bonds within each CF₃ group, both symmetric and asymmetric stretching modes are expected. These bands are often intense and can sometimes overlap with skeletal vibrations of the carbon backbone. ias.ac.in

Skeletal vibrations, including C-C stretching and C-C-C bending modes, will appear in the fingerprint region (below 1500 cm⁻¹). For the 2-methylbutane skeleton, C(CH₃)₂ skeletal vibrations are known to occur between 1140 and 1175 cm⁻¹. docbrown.info The C-CF₃ stretching vibration is also a key diagnostic peak, often found around 1320-1330 cm⁻¹, and can be mixed with other planar modes. ias.ac.in The CF₃ deformation and rocking modes are expected at lower frequencies, typically in the 600-800 cm⁻¹ range. researchgate.net

A predicted assignment of the major vibrational modes for this compound is presented in the interactive table below, based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretching (asymmetric & symmetric) | 2870 - 2980 | Medium-Strong | Medium |

| C-H Bending/Deformation | 1370 - 1470 | Medium | Medium |

| C-F Asymmetric Stretching (in CF₃) | 1250 - 1350 | Very Strong | Weak-Medium |

| C-CF₃ Stretching | 1320 - 1330 | Strong | Weak |

| C-F Symmetric Stretching (in CF₃) | 1100 - 1200 | Strong | Strong |

| C-C Skeletal Stretching | 900 - 1150 | Weak-Medium | Medium-Strong |

| CF₃ Deformation (Umbrella Mode) | 700 - 800 | Medium-Strong | Weak |

| CF₃ Rocking | 500 - 650 | Medium | Weak |

This table is a prediction based on characteristic group frequencies and data from analogous molecules.

The rotational freedom around the C-C single bonds in this compound gives rise to multiple conformational isomers, or conformers. Vibrational spectroscopy is particularly sensitive to these different spatial arrangements, as the vibrational modes, especially in the low-frequency region, can shift or change in intensity depending on the molecular conformation. maricopa.eduaip.org

For a molecule like this compound, rotation around the C2-C3 bond is of primary interest for conformational analysis. This would lead to different relative orientations of the two bulky trifluoromethyl groups, resulting in conformers analogous to the anti and gauche conformations of n-butane. libretexts.org In the anti conformer, the two CF₃ groups would be positioned 180° apart, minimizing steric hindrance. In the gauche conformers, the dihedral angle would be approximately 60°. libretexts.org

By analyzing the vibrational spectra at different temperatures, the relative stabilities of these conformers can be investigated. aip.org At lower temperatures, the spectrum is expected to simplify as the molecules settle into the most stable, lowest-energy conformation. aip.org Bands corresponding to less stable conformers will decrease in intensity or disappear entirely.

The low-frequency skeletal bending and torsional modes are particularly sensitive to conformational changes. nih.gov For example, specific bands in the Raman spectra of branched alkanes have been successfully assigned to distinct rotational isomers. aip.org By analogy, it is expected that unique bands in the low-frequency IR and Raman spectra of this compound could be identified as markers for its different conformers. The study of 1,3-difluorinated alkanes has shown that gauche interactions can be stabilizing, which might influence the conformational preference in the target molecule. nih.gov

Advanced X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While typically applied to solid surfaces, it can be used to analyze thin films of this compound deposited on a substrate.

For this compound, XPS analysis would primarily focus on the C 1s and F 1s core level spectra. The binding energies of the photoemitted electrons are highly sensitive to the chemical environment of the atoms.

The C 1s spectrum is expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule:

C-CF₃ carbons: The carbon atoms bonded to the trifluoromethyl groups (C1 and C4) will be significantly shifted to a higher binding energy due to the strong electron-withdrawing effect of the three fluorine atoms.

CF₃ carbons: The carbons within the trifluoromethyl groups themselves will exhibit the largest chemical shift to higher binding energy. Binding energies for CF₃ groups are typically found around 291-293 eV. researchgate.net

Aliphatic carbons (C-H, C-C): The carbons of the methyl and methine groups (C2, C2-methyl) that are not directly attached to fluorine will appear at a much lower binding energy, close to the standard aliphatic carbon reference of ~285.0 eV. mdpi.com

The F 1s spectrum is generally simpler. While fluorine induces large chemical shifts in the carbon spectrum, the F 1s binding energy itself shows smaller variations between different fluorinated organic environments. thermofisher.com For this compound, a single, intense, and relatively symmetric F 1s peak is expected around 688-689 eV, characteristic of covalent C-F bonds in CF₃ groups. researchgate.netxpsfitting.com

Below is a table of predicted binding energies for the core levels of this compound, based on literature values for similar chemical environments.

| Core Level | Functional Group | Predicted Binding Energy (eV) |

| C 1s | -C H(CH₃)CH₂- | ~285.0 - 285.5 |

| C 1s | -C H₃ | ~285.0 - 285.5 |

| C 1s | C -CF₃ | ~286.0 - 287.5 |

| C 1s | -C F₃ | ~291.0 - 293.0 |

| F 1s | -CF₃ | ~688.0 - 689.5 |

This table provides predicted binding energies based on analogous fluorinated compounds.

Structural Isomerism and Stereochemistry of Fluorinated Methylbutanes

Analysis of Diastereomeric and Enantiomeric Forms

The single chiral center in 1,1,1,4,4,4-Hexafluoro-2-methylbutane means it can exist as a pair of enantiomers: (R)-1,1,1,4,4,4-Hexafluoro-2-methylbutane and (S)-1,1,1,4,4,4-Hexafluoro-2-methylbutane. These molecules are non-superimposable mirror images of each other and possess identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions.

While this compound itself does not have diastereomers, related fluorinated methylbutanes with additional chiral centers would exhibit diastereomerism. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional chromatographic or crystallization techniques.

The analysis of enantiomeric forms typically requires a chiral environment. Spectroscopic techniques such as NMR spectroscopy using chiral shift reagents can be employed to distinguish between enantiomers.

Chromatographic Separation of Isomers (e.g., Chiral Gas Chromatography)

The separation of the enantiomers of this compound is a significant challenge due to their identical physical properties in an achiral environment. Chiral gas chromatography (GC) is a powerful technique for the analytical and preparative separation of enantiomers. mappingignorance.orgsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Commonly used CSPs for the separation of chiral compounds, including halogenated hydrocarbons, are based on cyclodextrin (B1172386) derivatives. These doughnut-shaped oligosaccharides can form inclusion complexes with the analytes, and the differing stability of the diastereomeric complexes allows for separation. For a compound like this compound, a GC column with a cyclodextrin-based CSP, such as one coated with a derivative of β-cyclodextrin, would be a suitable choice for attempting enantiomeric separation.

The development of a specific chiral GC method for this compound would involve optimizing parameters such as the type of chiral column, temperature program, and carrier gas flow rate to achieve baseline resolution of the enantiomeric peaks.

Table 1: Potential Chiral GC Columns for Enantiomeric Separation

| Column Type | Stationary Phase Principle | Potential Applicability for this compound |

| Cyclodextrin-based | Inclusion complexation | High, due to the ability to separate a wide range of chiral hydrocarbons. |

| Chiral ligand exchange | Formation of diastereomeric metal complexes | Less common for non-functionalized alkanes. |

| Polysaccharide-based | Chiral recognition sites on cellulose (B213188) or amylose (B160209) derivatives | More common in HPLC but can be used in GC. |

Asymmetric Synthesis Approaches for Enantiomerically Enriched Compounds

The synthesis of enantiomerically enriched this compound requires asymmetric synthesis strategies. One plausible route involves the asymmetric hydrogenation of a suitable prochiral precursor, such as 1,1,1,4,4,4-Hexafluoro-2-methyl-2-butene. The hydrogenation of this alkene would generate the chiral center at the C2 position.

The key to this approach is the use of a chiral hydrogenation catalyst. Transition metal catalysts, such as those based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., DuPHOS, BPE), have proven highly effective in the asymmetric hydrogenation of a wide variety of unsaturated compounds. rsc.orgpsu.edunih.gov The chiral ligand creates a chiral environment around the metal center, directing the addition of hydrogen to one face of the double bond preferentially, thus producing an excess of one enantiomer.

A potential synthetic pathway could start from the readily available Z-1,1,1,4,4,4-hexafluoro-2-butene. researchgate.netepa.gov While the direct methylation and subsequent asymmetric hydrogenation of this specific substrate is not extensively documented, the principles of asymmetric catalysis suggest it as a viable approach.

Table 2: Key Considerations for Asymmetric Synthesis

| Synthetic Step | Method | Key Challenge |

| Precursor Synthesis | Synthesis of 1,1,1,4,4,4-Hexafluoro-2-methyl-2-butene | Efficient and selective synthesis of the prochiral alkene. |

| Asymmetric Hydrogenation | Use of a chiral transition metal catalyst (e.g., Rh-DuPHOS) | Achieving high enantioselectivity (ee%) for the specific substrate. |

| Product Isolation | Purification of the enantiomerically enriched product | Removal of the catalyst and any remaining starting material or byproducts. |

Further research into the specific reaction conditions, including catalyst selection, solvent, temperature, and pressure, would be necessary to develop an efficient and highly enantioselective synthesis of (R)- or (S)-1,1,1,4,4,4-Hexafluoro-2-methylbutane.

Derivatization and Analog Development from 1,1,1,4,4,4 Hexafluoro 2 Methylbutane

Synthesis of Halogenated Derivatives

The introduction of additional halogen atoms onto the hexafluorinated C4 backbone is a primary strategy for creating derivatives. These reactions typically start from the unsaturated analog, 1,1,1,4,4,4-hexafluoro-2-butene (B1366614), which readily undergoes addition reactions across its double bond.

Research has demonstrated the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes using reagents like bromine (Br₂) and iodine monochloride (ICl). These reactions lead to the formation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. For instance, the reaction with bromine yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). Similarly, using iodine monochloride results in the synthesis of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, which can be isolated in high yield by distillation.

These dihalogenated butanes are themselves valuable intermediates. Through dehydrohalogenation reactions, typically using a base like potassium hydroxide (B78521) (KOH), a variety of halo-substituted olefins can be produced. For example, the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane can yield a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers.

Table 1: Synthesis of Halogenated Derivatives from 1,1,1,4,4,4-Hexafluoro-2-butene

| Starting Material | Reagent | Product |

| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromine (Br₂) | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane |

| (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Iodine Monochloride (ICl) | 2-Chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane |

| 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | Potassium Hydroxide (KOH) | 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene |

Introduction of Other Functional Groups onto the Fluorinated Alkane Backbone

Beyond halogenation, other functional groups can be incorporated into the hexafluorinated C4 structure, again often utilizing the reactivity of the corresponding butene. These modifications significantly expand the chemical space of accessible derivatives.

For example, sulfur-containing heterocycles can be synthesized. It has been shown that 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) can react with dithietane and sulfur in the presence of potassium fluoride (B91410) (KF) to form a corresponding 1,3-dithiole derivative. This reaction demonstrates a method for incorporating a sulfur-containing five-membered ring structure.

Nitrogen-containing heterocycles are also accessible. A patent described a method for preparing a 5,6-bis(trifluoromethyl)-1,2,4-triazine-3-carboxylic acid ethyl ester starting from 1,1,1,4,4,4-hexafluorobut-2-ene and an oxalamide hydrazone. This transformation introduces a complex, nitrogen-rich heterocyclic moiety onto the core structure.

Table 2: Introduction of Functional Groups via Reactions of 1,1,1,4,4,4-Hexafluoro-2-butene

| Reactant 1 | Reactant 2 | Resulting Functional Group/Derivative |

| 1,1,1,4,4,4-Hexafluorobut-2-ene | Dithietane, Sulfur, KF | 1,3-Dithiole derivative |

| 1,1,1,4,4,4-Hexafluorobut-2-ene | Oxalamide hydrazone | 5,6-bis(trifluoromethyl)-1,2,4-triazine derivative |

Exploration of Polymeric Analogues and Oligomers

The development of polymers and oligomers from fluorinated butenes is an area of interest for creating materials with specific thermal and chemical properties. The oligomerization of butenes, in general, is a well-established industrial process. For instance, butene-2 can be oligomerized using catalyst systems based on nickel/alkyl aluminum halides. Another approach uses carbon-supported cobalt oxide catalysts for the oligomerization of 1-butene, which can yield linear octenes with high selectivity.

While specific research on the homopolymerization of 1,1,1,4,4,4-hexafluoro-2-butene is not widely detailed in public literature, the principles of butene oligomerization provide a foundational methodology. The presence of the highly electronegative trifluoromethyl groups is expected to significantly influence the reactivity of the double bond and the properties of any resulting polymers or oligomers. The industrial use of (Z)-1,1,1,4,4,4-hexafluoro-2-butene as a working fluid, refrigerant, and foam-blowing agent suggests its potential as a monomer or co-monomer in polymerization processes to create fluorinated polymers with low global warming potential. acs.org The synthesis of such polymers would likely proceed via mechanisms analogous to those for non-fluorinated butenes, such as free-radical polymerization or using specialized catalysts like Ziegler-Natta systems. youtube.com

Synthesis of Structural Isomers with Varying Fluorination Patterns

The synthesis of structural isomers with different arrangements of fluorine atoms on the butane (B89635) backbone allows for the fine-tuning of physicochemical properties. The synthesis of specific isomers of hexafluorobutene, which can be subsequently hydrogenated to the corresponding saturated alkanes, is a key strategy. For example, methods have been developed for the selective synthesis of trans-1,1,1,4,4,4-hexafluoro-2-butene. beilstein-journals.org Furthermore, the trans-isomer can be converted to the cis-isomer using an isomerization catalyst, providing access to both geometric isomers of the unsaturated precursor. google.com

More broadly, the synthesis of partially fluorinated alkanes can be achieved through various methods, allowing for precise control over the fluorination pattern. numberanalytics.com Halogen exchange reactions, such as the Swarts reaction, which typically involves heating an alkyl chloride or bromide with a metallic fluoride (e.g., AgF, SbF₃), can be used to introduce fluorine atoms. unacademy.com Additionally, starting from different precursors and using modern fluorination reagents allows for the synthesis of a wide array of fluorinated butanes with varying numbers and positions of fluorine atoms. Studies on compounds like 2,3-difluorobutane (B14755600) have shown that the specific stereochemistry (e.g., erythro vs. threo) and the resulting conformation of the molecule are heavily influenced by the placement of the fluorine atoms. researchgate.net This highlights the potential to create a diverse library of structural isomers of hexafluoro-2-methylbutane analogs by strategically altering the fluorination pattern on the C4 chain.

Environmental Fate and Atmospheric Chemistry Considerations of Highly Fluorinated Alkanes

Atmospheric Degradation Pathways (e.g., reaction with hydroxyl radicals)

The primary mechanism for the atmospheric degradation of saturated HFCs is their reaction with hydroxyl radicals (•OH). iupac.orgnih.govnoaa.gov These radicals are highly reactive and are considered the "detergent" of the troposphere. The presence of hydrogen atoms in the HFC molecule makes them susceptible to attack by hydroxyl radicals. noaa.gov This is the main reason for their shorter atmospheric lifetimes compared to fully halogenated chlorofluorocarbons (CFCs), which lack these hydrogen atoms. iupac.org

The general reaction proceeds through the abstraction of a hydrogen atom by the hydroxyl radical, forming a water molecule and a fluoroalkyl radical (R•):

RH + •OH → R• + H₂O

The resulting fluoroalkyl radical then undergoes a series of rapid reactions in the presence of oxygen to form various degradation products.

The rate of reaction with hydroxyl radicals is a critical factor in determining the atmospheric lifetime of an HFC. nih.gov Saturated HFCs generally have atmospheric lifetimes ranging from a few years to several decades, depending on their specific structure and the number of hydrogen atoms available for abstraction. iupac.orgclimatechangewriters.com For instance, the atmospheric lifetimes of commonly used HFCs like HFC-134a and HFC-152a are less than 12 years due to this degradation pathway. noaa.gov

Table 1: General Atmospheric Degradation Parameters for Saturated Hydrofluorocarbons

| Parameter | Description | General Finding for Saturated HFCs |

|---|---|---|

| Primary Degradation Pathway | The main chemical reaction that breaks down the compound in the atmosphere. | Reaction with hydroxyl radicals (•OH). iupac.orgnih.govnoaa.gov |

| Initiating Step | The first step in the degradation process. | Hydrogen atom abstraction by •OH. iupac.org |

| Atmospheric Lifetime | The average time a molecule of the compound remains in the atmosphere. | Varies from years to decades, significantly shorter than CFCs. iupac.orgclimatechangewriters.com |

Hydrolytic Stability under Environmental Conditions

The hydrolytic stability of highly fluorinated alkanes is generally high. The carbon-fluorine bond is exceptionally strong and not susceptible to hydrolysis under normal environmental conditions of temperature and pH found in water bodies.

Early studies on related compounds, chlorofluorocarbons (CFCs), indicated that their hydrolysis in the presence of water is a very slow process, though it can be catalyzed by the presence of certain metals. osti.gov Given that HFCs are designed to be chemically stable for various applications, it is expected that 1,1,1,4,4,4-Hexafluoro-2-methylbutane would exhibit high hydrolytic stability. This means that its breakdown in water is not a significant environmental fate process.

Table 2: Summary of Stability for Saturated Hydrofluorocarbons

| Stability Type | Relevance in Environmental Fate | General Finding for Saturated HFCs |

|---|---|---|

| Photolytic Stability | Resistance to degradation by sunlight. | High; do not absorb significant tropospheric UV radiation. noaa.gov |

| Hydrolytic Stability | Resistance to reaction with water. | High; the C-F bond is resistant to hydrolysis. |

Advanced Materials Science Linkages and Niche Applications of Fluorinated Alkanes

Potential as Model Compounds for Fluoropolymer Studies

Fluoropolymers, such as Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy alkanes (PFA), are high-performance materials prized for their exceptional chemical resistance and thermal stability, which stem from the strength of the carbon-fluorine bond. youtube.comnih.govnih.gov Due to their complex macromolecular structure, understanding their fundamental properties can be challenging. Small, well-defined fluorinated molecules like 1,1,1,4,4,4-Hexafluoro-2-methylbutane can serve as valuable model compounds for studying the behavior of these larger polymers.

Research in this area could involve using this compound to probe polymer-solvent interactions, determine solubility parameters, and investigate surface energy characteristics. Because fluorinated polymers have very low surface energies, their interaction with small, inert, and structurally similar molecules can provide insight into wetting, adhesion, and swelling phenomena at the molecular level. researchgate.net Such studies are crucial for developing new fluoropolymer composites, blends, and processing techniques. The inert nature of saturated fluoroalkanes ensures that any observed effects are due to physical interactions rather than chemical reactions, simplifying the interpretation of experimental results.

Selective Adsorption and Separation Processes in Research

Adsorptive separation is a critical process in industry that relies on porous solid materials to separate components of a mixture. mdpi.com In a research context, fluorinated compounds are of interest both as substances to be separated and as components of separation systems. The weak intermolecular forces of fluorocarbons, a result of the high electronegativity of fluorine, influence how they interact with adsorbent surfaces. wikipedia.org

The compound this compound could be used as a model adsorbate to study the separation of branched and fluorinated hydrocarbons from various gas or liquid streams. Researchers could investigate its selective adsorption onto materials like zeolites, activated carbons, or metal-organic frameworks (MOFs) to understand the underlying mechanisms, which could be based on molecular sieving or kinetic separation. mdpi.com Such fundamental studies are essential for designing industrial-scale processes for purifying fluorochemicals or removing them as contaminants. Furthermore, understanding the adsorption behavior of such compounds is relevant to the development of sensors and filtration media.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polytetrafluoroethylene (PTFE) |

| Perfluoroalkoxy alkanes (PFA) |

| Zeolites |

| Activated carbon |

Future Research Directions and Open Questions in 1,1,1,4,4,4 Hexafluoro 2 Methylbutane Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1,1,1,4,4,4-Hexafluoro-2-methylbutane is a primary area for future research. Traditional fluorination methods often rely on harsh reagents and conditions, which are not ideal for large-scale, sustainable production. nih.gov Future efforts will likely focus on catalytic approaches that offer higher selectivity and atom economy.

One promising direction is the development of novel catalytic systems for the direct fluorination of hydrocarbon precursors. This could involve the use of transition metal catalysts that can activate C-H bonds and facilitate the introduction of fluorine atoms with high regioselectivity. Additionally, the exploration of hydrofluorination reactions of suitable unsaturated precursors, catalyzed by novel metal complexes, could provide a more direct and efficient route to this compound.

Furthermore, there is a growing interest in developing synthetic routes that utilize renewable starting materials. Research into the conversion of biomass-derived feedstocks into fluorinated compounds is still in its early stages but holds significant promise for the sustainable production of this compound and other valuable fluoro-chemicals. A novel synthetic route for Z-1,1,1,4,4,4-hexafluoro-2-butene has been developed, which involves a three-step reaction starting from hexachlorobutadiene, suggesting that multi-step, catalytic processes could be a viable strategy. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Fluorination | High atom economy, direct functionalization. | Catalyst stability, regioselectivity control. |

| Catalytic Hydrofluorination | Potentially high yields and selectivity. | Development of active and robust catalysts. |

| Biomass Conversion | Use of renewable feedstocks. | Multi-step conversions, process optimization. |

Exploration of Bio-inspired Fluorination Methods

Nature has evolved highly specific and efficient enzymes for a wide range of chemical transformations. While naturally occurring organofluorine compounds are rare, the use of bio-inspired and enzymatic methods for fluorination is a rapidly growing area of research. scripps.edu Future studies could explore the use of engineered enzymes, or "fluorinases," to catalyze the selective fluorination of a precursor to this compound.

This approach offers several potential advantages over traditional chemical methods, including the ability to perform reactions under mild conditions (aqueous solvent, room temperature) and with exceptional levels of regio- and stereoselectivity. The development of such biocatalytic routes would not only be more sustainable but could also open up possibilities for creating chiral versions of this compound and its derivatives.

Key research questions in this area include the identification or engineering of enzymes with the desired fluorination activity, understanding the enzymatic mechanism, and optimizing the reaction conditions for efficient synthesis.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Future research should focus on detailed mechanistic studies of key reactions, such as catalytic fluorination and defluorination reactions. For instance, studies on (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes have demonstrated that halogenation and dehydrohalogenation reactions can lead to a variety of useful bistrifluoromethyl-containing haloolefins. beilstein-journals.org

The use of advanced analytical techniques, such as in-situ spectroscopy and kinetic analysis, combined with computational modeling, will be essential for elucidating reaction intermediates, transition states, and the role of catalysts. A deeper understanding of these fundamental processes will enable the rational design of more efficient and selective synthetic methods. For example, understanding the factors that control the stereoselectivity of hydrogenation of related fluorinated butynes to produce specific isomers of hexafluorobutene is critical for targeted synthesis. researchgate.net

Design of New Derivatives with Tunable Properties

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmdpi.comnih.gov A significant area of future research will be the design and synthesis of new derivatives of this compound with tunable properties for specific applications.

By introducing additional functional groups or modifying the carbon skeleton, it should be possible to create a wide range of new compounds with tailored characteristics. For example, the introduction of hydroxyl, amino, or carboxylic acid groups could lead to new fluorinated building blocks for the synthesis of pharmaceuticals or polymers. The fluorination of molecules can influence stability, solubility, and polarity. nih.gov

Research in this area will involve a close interplay between synthetic chemistry, materials science, and computational modeling. The ability to predict how structural modifications will affect the properties of the resulting molecules will be a key driver of innovation.

| Derivative Type | Potential Application | Key Research Focus |

| Functionalized Alcohols/Amines | Pharmaceutical intermediates, polymer monomers. | Selective functionalization methods. |

| Unsaturated Derivatives | Monomers for fluoropolymers, fine chemicals. | Controlled elimination reactions. |

| Chiral Derivatives | Asymmetric synthesis, chiral materials. | Enantioselective synthetic routes. |

Advanced Spectroscopic and Computational Integration for Comprehensive Characterization

The comprehensive characterization of this compound and its derivatives is essential for understanding their structure-property relationships. Future research will increasingly rely on the integration of advanced spectroscopic techniques and high-level computational methods.

Techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography will continue to be vital for structural elucidation. In particular, ¹⁹F NMR is a powerful tool for probing the electronic environment of the fluorine atoms and can provide valuable insights into the molecule's conformation and interactions.

Computational methods, such as Density Functional Theory (DFT), will play a crucial role in complementing experimental data. nih.gov DFT calculations can be used to predict spectroscopic properties, investigate reaction mechanisms, and rationalize observed trends in reactivity and physical properties. The synergy between experimental and computational approaches will be critical for gaining a deep and comprehensive understanding of the chemistry of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.